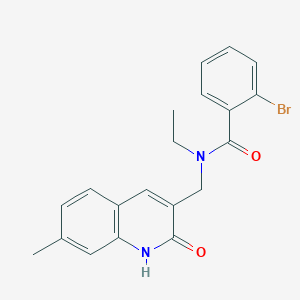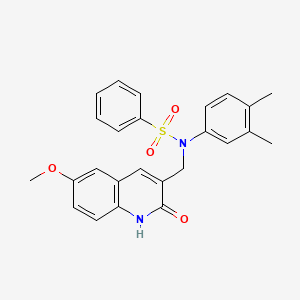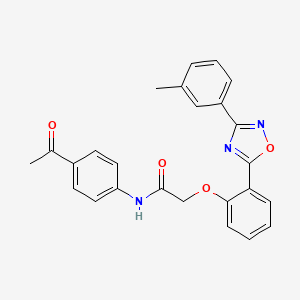
N-(4-acetylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as ATPO, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. ATPO is a type of oxadiazole derivative that has been synthesized through a multi-step process.
科学的研究の応用
N-(4-acetylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-(4-acetylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to selectively enhance the activity of α7 nicotinic acetylcholine receptors, which are involved in cognitive processes such as learning and memory. In pharmacology, N-(4-acetylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to have potent analgesic effects in animal models of pain. In medicinal chemistry, N-(4-acetylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been used as a lead compound for the development of new drugs that target α7 nicotinic acetylcholine receptors.
作用機序
N-(4-acetylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide selectively enhances the activity of α7 nicotinic acetylcholine receptors by binding to a specific site on the receptor. This results in an increase in the release of neurotransmitters such as acetylcholine, which are involved in cognitive processes such as learning and memory.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to have potent analgesic effects in animal models of pain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, further research is needed to fully understand the biochemical and physiological effects of N-(4-acetylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide.
実験室実験の利点と制限
One advantage of using N-(4-acetylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments is its selectivity for α7 nicotinic acetylcholine receptors, which allows for more precise targeting of these receptors. However, one limitation is that N-(4-acetylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a relatively new compound, and more research is needed to fully understand its effects and potential applications.
将来の方向性
There are several future directions for research on N-(4-acetylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One direction is to further investigate its potential applications in neuroscience, pharmacology, and medicinal chemistry. Another direction is to develop new compounds based on the structure of N-(4-acetylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide that have improved selectivity and potency for α7 nicotinic acetylcholine receptors. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-(4-acetylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide and its potential side effects.
合成法
N-(4-acetylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is synthesized through a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of m-tolyl hydrazine with ethyl acetoacetate to form 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester. The second step involves the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester with 4-acetylphenylboronic acid to form N-(4-acetylphenyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide. The final step involves the reaction of N-(4-acetylphenyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide with 2-bromoacetophenone to form N-(4-acetylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide.
特性
IUPAC Name |
N-(4-acetylphenyl)-2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-16-6-5-7-19(14-16)24-27-25(32-28-24)21-8-3-4-9-22(21)31-15-23(30)26-20-12-10-18(11-13-20)17(2)29/h3-14H,15H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTLWMLMJRKBBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=C(C=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7705051.png)
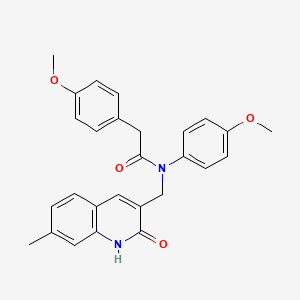
![3-(2-chlorophenyl)-5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705079.png)
![N-benzyl-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B7705088.png)


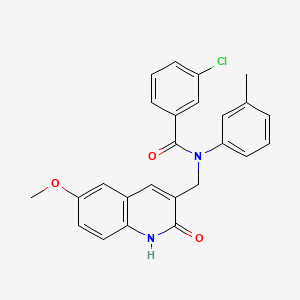

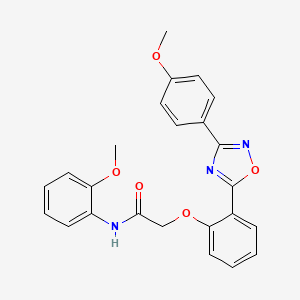
![2-phenoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7705115.png)

